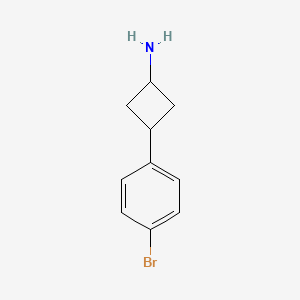

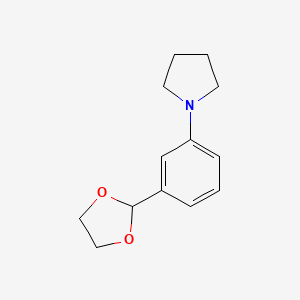

![molecular formula C13H19NO2S B3185512 Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 116905-61-4](/img/structure/B3185512.png)

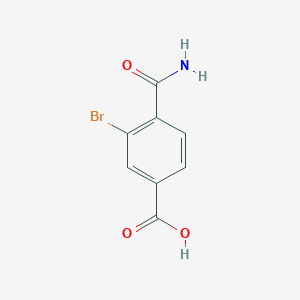

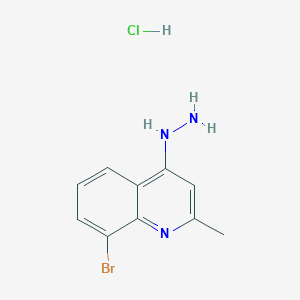

Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their distinctive nitrogen-containing three-membered ring structures . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .

Synthesis Analysis

Aziridines are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . Transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy . Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .Molecular Structure Analysis

Aziridines have a three-membered ring structure containing nitrogen . This structure is challenging due to its inherent reactivity . The structure of aziridines can be varied, leading to various structures such as branched vs. linear .Chemical Reactions Analysis

Aziridines are known for their proclivity towards ring-opening reactions . They can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .Physical And Chemical Properties Analysis

Aziridines are known for their inherent reactivity due to their ring strain . They can effectively enhance both the physical and chemical properties of polyurethane coatings .Mechanism of Action

Future Directions

Aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The development of new methodologies for the preparation and transformation of aziridines is a promising area of future research .

properties

CAS RN |

116905-61-4 |

|---|---|

Product Name |

Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- |

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

2-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-3-4-5-12-10-14(12)17(15,16)13-8-6-11(2)7-9-13/h6-9,12H,3-5,10H2,1-2H3 |

InChI Key |

PJRXLQCUDKENFZ-UHFFFAOYSA-N |

SMILES |

CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)